2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl piperidine-1-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Chemical Reactions Analysis
2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl piperidine-1-carbodithioate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or amines.
Scientific Research Applications
2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl piperidine-1-carbodithioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl piperidine-1-carbodithioate involves its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine and carbodithioate groups may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include:
2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl 1-pyrrolidinecarbodithioate: This compound has a similar structure but with a pyrrolidine ring instead of a piperidine ring.
N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]benzamide: This compound features a benzamide group instead of the piperidine and carbodithioate groups.
Ethyl oxo (1,3-thiazol-2-ylamino)acetate: This compound has an ethyl ester group instead of the piperidine and carbodithioate groups.
The uniqueness of 2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl piperidine-1-carbodithioate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15N3OS3 |
---|---|
Molecular Weight |
301.5 g/mol |
IUPAC Name |
[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] piperidine-1-carbodithioate |
InChI |
InChI=1S/C11H15N3OS3/c15-9(13-10-12-4-7-17-10)8-18-11(16)14-5-2-1-3-6-14/h4,7H,1-3,5-6,8H2,(H,12,13,15) |
InChI Key |
ARMCINUVPUPIOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=S)SCC(=O)NC2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.